5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester dihydrochloride hydrate is a chemical compound with the molecular formula and a molecular weight of 274.32 g/mol. It is classified as a pharmaceutical compound and is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various neurological conditions. The compound's unique structure combines elements of piperazine and benzofuran, which are known for their biological activity.
This compound can be sourced from various chemical suppliers, including TRC and Sigma-Aldrich, where it is available for research and development purposes. It falls under the category of heterocyclic compounds due to the presence of both benzofuran and piperazine moieties in its structure. The compound is often utilized in scientific research, especially in pharmacological studies aimed at understanding its effects on the central nervous system.
The synthesis of 5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester dihydrochloride hydrate typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor progress and confirm product identity.
The molecular structure of 5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester dihydrochloride hydrate can be represented using its SMILES notation: CCOC(=O)c1oc2ccc(cc2c1)N3CCNCC3. This notation highlights the connectivity between atoms in the molecule.
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing derivatives that may enhance therapeutic efficacy or reduce side effects.
The mechanism of action for 5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester dihydrochloride hydrate primarily involves interaction with neurotransmitter systems in the brain. It is hypothesized to modulate serotonin and dopamine receptors due to its structural similarity to other psychoactive compounds.
Research indicates that compounds with similar structures often exhibit anxiolytic or antidepressant effects, suggesting potential applications in treating mood disorders or anxiety-related conditions.
5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester dihydrochloride hydrate has several scientific uses:
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7